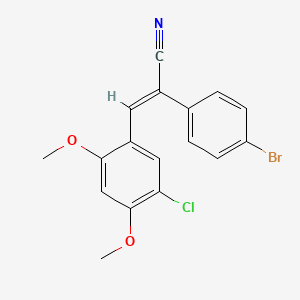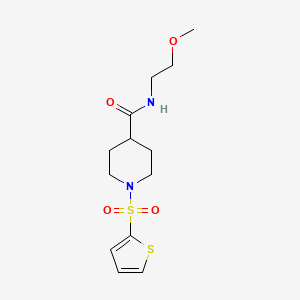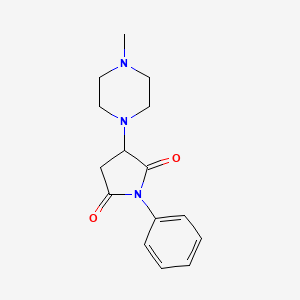
2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile, also known as BDCM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acrylonitrile family and has been found to have a variety of biological effects. In
作用機序
The mechanism of action of 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile is not fully understood. However, it has been suggested that this compound may act as a DNA alkylating agent, causing DNA damage and inducing apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation, which may contribute to its cytotoxic and genotoxic effects. This compound has also been shown to disrupt the cell cycle and inhibit cell proliferation. In animal studies, this compound has been found to induce liver and kidney damage, as well as tumors in various organs.
実験室実験の利点と制限
One advantage of using 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is that it is highly toxic and carcinogenic. Therefore, strict safety precautions must be taken when handling this compound.
将来の方向性
There are many future directions for research on 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile. One area of interest is the development of this compound analogs that have improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of this compound. Additionally, further studies are needed to determine the potential risks of exposure to this compound in occupational and environmental settings.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has a variety of biological effects and has been used in in vitro and in vivo studies to investigate its effects on cell proliferation, DNA damage, and apoptosis. This compound has advantages and limitations for lab experiments, and there are many future directions for research on this compound.
合成法
The synthesis of 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile involves the reaction of 2-bromo-4'-methoxyacetophenone with 5-chloro-2,4-dimethoxybenzaldehyde in the presence of sodium hydroxide and acetonitrile. The reaction mixture is then heated under reflux conditions to yield this compound as a yellow solid. The yield of this compound can be improved by using a higher concentration of sodium hydroxide and a longer reaction time.
科学的研究の応用
2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential use in scientific research. It has been found to have a variety of biological effects, including cytotoxicity, genotoxicity, and carcinogenicity. This compound has been used in in vitro studies to investigate its effects on cell proliferation, DNA damage, and apoptosis. It has also been used in animal studies to investigate its effects on tumor growth and metastasis.
特性
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2/c1-21-16-9-17(22-2)15(19)8-12(16)7-13(10-20)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBPGDQNHTVOOL-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-dibenzo[b,d]furan-3-yl-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5178286.png)
![3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5178289.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5178290.png)

![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178303.png)
![N-benzyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5178308.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5178310.png)



![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5178327.png)
![N-benzyl-N-methyl-3-({[2-(4-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5178337.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5178362.png)
![1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene}](/img/structure/B5178377.png)
